N-{4-[5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
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Description
N-{4-[5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C22H19ClFN3O3S2 and its molecular weight is 492.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound N-{4-[5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyrazole moiety, and a thiophene carbonyl structure. Its chemical formula is C₁₈H₁₈ClF₁N₃O₂S, and it possesses significant molecular weight and complexity due to the presence of multiple functional groups.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is critical in folate biosynthesis. This inhibition can lead to antimicrobial effects.
- Anti-inflammatory Properties : Pyrazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Anticancer Activity : Compounds containing pyrazole and thiophene rings have been studied for their potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Data
A summary of the biological activities reported for similar compounds in the literature is presented in the following table:
Case Study 1: Antimicrobial Activity
In a study evaluating various pyrazole derivatives, including those similar to this compound, it was found that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was primarily through the inhibition of folate synthesis pathways .
Case Study 2: Anti-inflammatory Effects
Research conducted on pyrazole derivatives showed that certain compounds exhibited strong anti-inflammatory effects by inhibiting COX enzymes. The study reported an IC50 value of 57.24 μg/mL for one derivative, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory properties .
Case Study 3: Anticancer Potential
A series of studies focused on pyrazole-based compounds demonstrated their potential as anticancer agents. One study reported that a related compound induced apoptosis in cancer cell lines with an IC50 value of less than 20 µM . The structural features contributing to this activity included the presence of electron-withdrawing groups, which enhance cytotoxicity.
Properties
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S2/c1-2-32(29,30)26-15-10-8-14(9-11-15)18-13-19(21-16(23)5-3-6-17(21)24)27(25-18)22(28)20-7-4-12-31-20/h3-12,19,26H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGCTGKCHIJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.